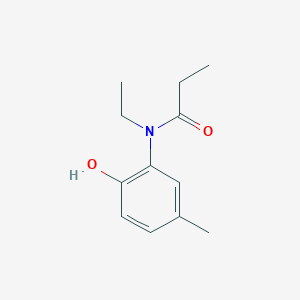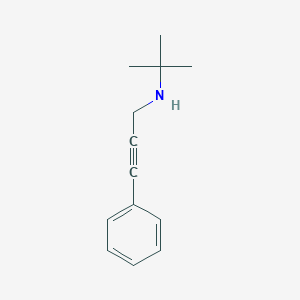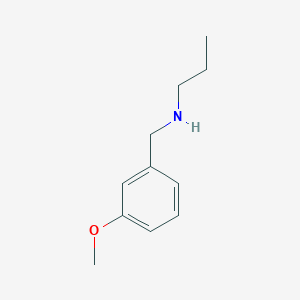
6-(2-phenoxyethylsulfanyl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-phenoxyethylsulfanyl)-7H-purine is a chemical compound that belongs to the class of purine derivatives. It is also known as PES, and it has been found to have potential applications in scientific research. The compound has attracted the attention of researchers due to its unique properties, which make it suitable for use in various fields of study.
Mechanism of Action
The mechanism of action of 6-(2-phenoxyethylsulfanyl)-7H-purine is not fully understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
6-(2-phenoxyethylsulfanyl)-7H-purine has been found to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects. Additionally, it has been found to have a stimulatory effect on the central nervous system, which may be responsible for its potential use as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its unique properties, which make it suitable for use in various fields of study. Additionally, it is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, the limitations of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its potential toxicity and the lack of knowledge regarding its mechanism of action.
Future Directions
There are several future directions for the study of 6-(2-phenoxyethylsulfanyl)-7H-purine. One potential direction is the development of new drugs based on the compound's unique properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects. Finally, the compound's potential use in the field of materials science should also be explored.
Synthesis Methods
The synthesis of 6-(2-phenoxyethylsulfanyl)-7H-purine involves the reaction of 2-chloroethyl phenyl sulfide with 6-chloro-7H-purine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and chromatography.
Scientific Research Applications
6-(2-phenoxyethylsulfanyl)-7H-purine has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. Additionally, it has been used in the field of materials science, where it can be used to develop new materials with unique properties.
properties
CAS RN |
5454-52-4 |
|---|---|
Product Name |
6-(2-phenoxyethylsulfanyl)-7H-purine |
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
6-(2-phenoxyethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-6-7-19-13-11-12(15-8-14-11)16-9-17-13/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
InChI Key |
LISMPHSRTXYGFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Other CAS RN |
5454-52-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)



![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
